1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process might include:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Formation of the pyrrolidinone ring: This could be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the methoxy group or other functional groups.
Reduction: Reduction reactions could target specific double bonds or other reducible groups within the molecule.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry
Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The pathways affected would depend on the biological context, potentially involving signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolidinone Derivatives: Other compounds featuring the pyrrolidinone ring.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups.
Uniqueness
The uniqueness of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)16-12-21(26)24(14-16)17-8-10-18(27-3)11-9-17/h4-11,16H,1,12-14H2,2-3H3 |
InChI Key |
IYKYWFNJHVTBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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